Dual V1A/V2 Antagonism: Conivaptan's Unique 10:1 V1a:V2 Affinity Ratio Versus Oral V2-Selective Comparators
Conivaptan is the only vaptan that exhibits dual high-affinity antagonism at both V1A and V2 receptors, with a V1a:V2 affinity ratio of 10:1 [1]. In contrast, tolvaptan, lixivaptan, and satavaptan are selective V2 antagonists with substantially different affinity ratios: tolvaptan displays a V1a:V2 affinity ratio of 1:29, lixivaptan 1:100, and satavaptan 1:112 [1]. This fundamental divergence in receptor occupancy means conivaptan uniquely modulates both the vascular (V1A-mediated) and renal (V2-mediated) actions of vasopressin, a property not shared by any oral vaptan.
| Evidence Dimension | V1a:V2 receptor affinity ratio |
|---|---|
| Target Compound Data | 10:1 |
| Comparator Or Baseline | Tolvaptan: 1:29; Lixivaptan: 1:100; Satavaptan: 1:112 |
| Quantified Difference | Conivaptan's V1a affinity is 10-fold higher than its V2 affinity; comparators have V2 affinity 29- to 112-fold higher than V1a. |
| Conditions | In vitro radioligand binding assays |
Why This Matters
Procurement of conivaptan is essential for studies requiring simultaneous V1A and V2 blockade; use of a V2-selective vaptan would fail to replicate conivaptan's dual-receptor pharmacodynamic profile.
- [1] Rondon-Berrios H, Berl T. Vasopressin receptor antagonists and their role in clinical medicine. Indian J Endocrinol Metab. 2012;16(Suppl 2):S217-S224. View Source
